![molecular formula C14H15N3O B2878622 N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide CAS No. 2411245-38-8](/img/structure/B2878622.png)
N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene precursor.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the But-2-ynamide Moiety: This step involves the coupling of the pyrrolopyridine core with a but-2-ynamide derivative, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer progression.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological properties.
Uniqueness
N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapy.
特性
IUPAC Name |
N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-5-13(18)15-9-7-11-10(2)17-14-12(11)6-4-8-16-14/h4,6,8H,7,9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREMLKRZQFSRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C(NC2=C1C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
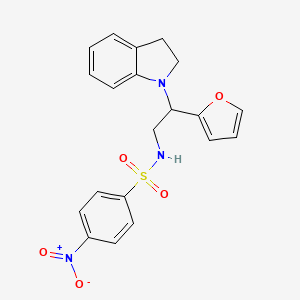
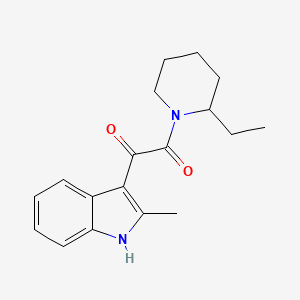
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
![4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2878547.png)
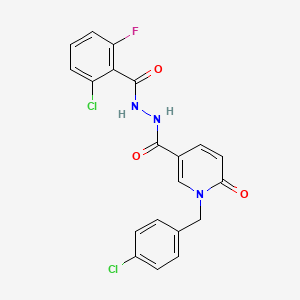
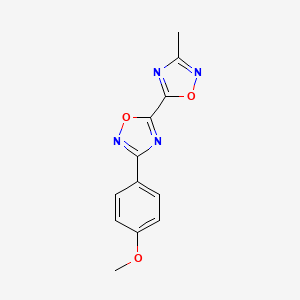
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
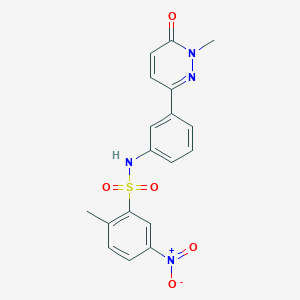
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)
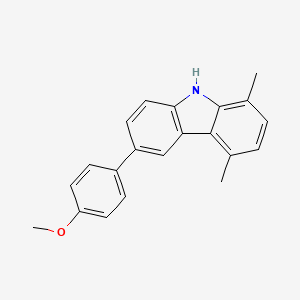
![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)
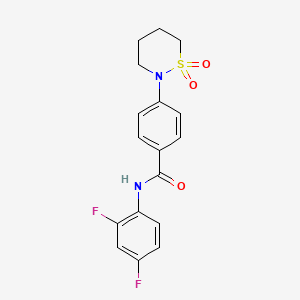
![4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2878562.png)
